molecular formula C20H15ClN6O B3533620 (7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER

(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER

Cat. No.: B3533620
M. Wt: 390.8 g/mol
InChI Key: RRJPKTWKDZEUPQ-UHFFFAOYSA-N
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Description

(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazolo-triazolo-pyrimidine core

Future Directions

The future directions for the study of these compounds involve further investigations into their potential as CDK2 inhibitors . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds . This suggests that these compounds could have potential applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo-triazolo-pyrimidine core, followed by the introduction of the benzyl and 4-chlorophenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and signaling pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, polymer science, and materials engineering.

Comparison with Similar Compounds

Similar Compounds

    (7-Phenyl-7H-Pyrazolo[4,3-E][1,2,4]Triazolo[1,5-C]Pyrimidin-2-Yl)Methyl (4-Chlorophenyl) Ether: A closely related compound with a similar structure but different substituents.

    (7-Benzyl-7H-Pyrazolo[4,3-E][1,2,4]Triazolo[1,5-C]Pyrimidin-2-Yl)Methyl (4-Methylphenyl) Ether: Another analog with a methyl group instead of a chlorine atom.

Uniqueness

The uniqueness of (7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and provides distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

10-benzyl-4-[(4-chlorophenoxy)methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-15-6-8-16(9-7-15)28-12-18-24-20-17-10-23-26(11-14-4-2-1-3-5-14)19(17)22-13-27(20)25-18/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJPKTWKDZEUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 2
Reactant of Route 2
(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 3
Reactant of Route 3
(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 4
Reactant of Route 4
(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 5
Reactant of Route 5
(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER
Reactant of Route 6
Reactant of Route 6
(7-BENZYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL (4-CHLOROPHENYL) ETHER

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